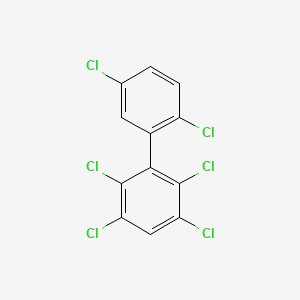
7-Chloro-2-ethenyl-3,4,5,6-tetrahydro-4-methylthieno(4,3,2-ef)(3)benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SKF 104856 es un fármaco de molécula pequeña que actúa como un antagonista del receptor α-adrenérgico, específicamente dirigido al receptor α1D-adrenérgico. Inicialmente desarrollado por Smithkline Beecham Plc, se ha estudiado por sus posibles aplicaciones terapéuticas en enfermedades cardiovasculares, particularmente la hipertensión .
Análisis De Reacciones Químicas
SKF 104856 sufre varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen nucleófilos o electrófilos, dependiendo del tipo de sustitución (por ejemplo, sustitución nucleofílica con hidróxido de sodio).
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un ácido carboxílico, mientras que la reducción puede producir un alcohol o una amina.
Aplicaciones Científicas De Investigación
SKF 104856 se ha estudiado ampliamente por sus aplicaciones en varios campos:
Química: Sirve como un compuesto modelo para estudiar antagonistas del receptor α-adrenérgico y sus interacciones con los receptores.
Biología: Se utiliza en la investigación para comprender el papel de los receptores α1D-adrenérgicos en los procesos fisiológicos.
Industria: Si bien sus aplicaciones industriales son limitadas, sirve como un compuesto de referencia en la investigación y desarrollo farmacéuticos.
Mecanismo De Acción
SKF 104856 ejerce sus efectos antagonizando los receptores α-adrenérgicos, específicamente el receptor α1D-adrenérgico. Este antagonismo previene la unión de catecolaminas endógenas como la norepinefrina, lo que lleva a la vasodilatación y una posterior disminución de la presión arterial. Los objetivos moleculares involucrados incluyen el receptor α1D-adrenérgico, que es parte de la familia de receptores acoplados a proteínas G .
Comparación Con Compuestos Similares
SKF 104856 es único en su especificidad para el receptor α1D-adrenérgico. Los compuestos similares incluyen:
Prazosin: Otro antagonista del receptor α-adrenérgico, pero con una especificidad más amplia para los receptores α1A, α1B y α1D.
Tamsulosin: Se dirige principalmente al receptor α1A-adrenérgico, utilizado en el tratamiento de la hiperplasia prostática benigna.
La singularidad de SKF 104856 radica en su mayor afinidad y selectividad para el receptor α1D-adrenérgico, lo que lo convierte en una herramienta valiosa en la investigación centrada en este subtipo de receptor específico.
Métodos De Preparación
La síntesis de SKF 104856 implica la preparación de su estructura molecular, que incluye un sistema de anillo tricíclico sustituido con cloro. La fórmula molecular es C14H14ClNS, y su nombre IUPAC es 7-cloro-2-etenil-11-metil-3-tia-11-azatriciclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraeno . Las rutas sintéticas específicas y los métodos de producción industrial no están fácilmente disponibles en el dominio público, pero típicamente, tales compuestos se sintetizan a través de reacciones orgánicas de múltiples pasos que involucran halogenación, ciclación y otras transformaciones de grupos funcionales.
Propiedades
Número CAS |
136427-58-2 |
|---|---|
Fórmula molecular |
C14H14ClNS |
Peso molecular |
263.8 g/mol |
Nombre IUPAC |
7-chloro-2-ethenyl-11-methyl-3-thia-11-azatricyclo[6.4.1.04,13]trideca-1,4(13),5,7-tetraene |
InChI |
InChI=1S/C14H14ClNS/c1-3-12-10-8-16(2)7-6-9-11(15)4-5-13(17-12)14(9)10/h3-5H,1,6-8H2,2H3 |
Clave InChI |
WKXSXFYQPCWZOS-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C=CC3=C2C(=C(S3)C=C)C1)Cl |
SMILES canónico |
CN1CCC2=C(C=CC3=C2C(=C(S3)C=C)C1)Cl |
| 136427-58-2 | |
Sinónimos |
2-vinyl-7-chloro-3,4,5,6-tetrahydro-4-methylthieno(4,3,2ef)(3)benzazepine SK and F 104856 SK and F-104856 SKF 104856 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




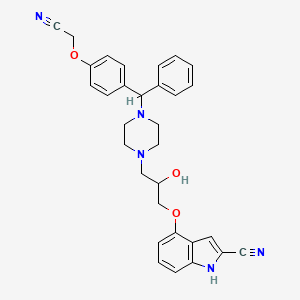
![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)
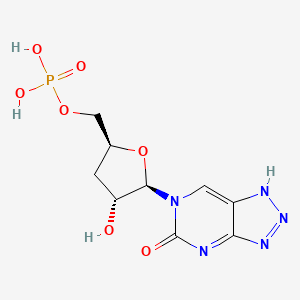
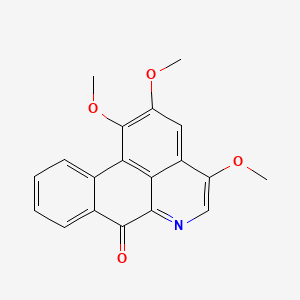
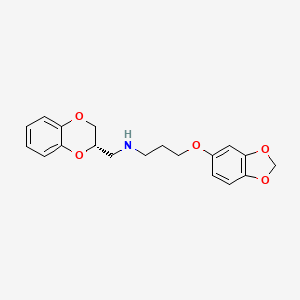
![N',N'-dimethyl-N-(1,3,7-trimethylpyrazolo[3,4-b]quinolin-4-yl)propane-1,3-diamine](/img/structure/B1210713.png)
![5-chloro-N-(2-furanylmethyl)-2-[[(4-methoxyphenyl)-oxomethyl]amino]benzamide](/img/structure/B1210715.png)
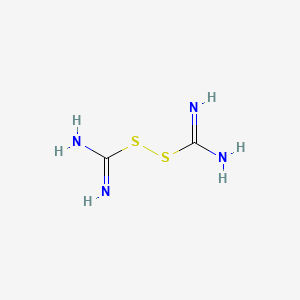

![methyl sulfate;2,3,8,9-tetramethoxy-5-methylbenzo[c]phenanthridin-5-ium](/img/structure/B1210723.png)
